3-(3-bromophenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
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Overview
Description
3-(3-bromophenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with a unique structure that includes a bromophenyl group, an ethoxy group, and a benzoxadiazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multiple steps:
Formation of the Benzoxadiazocine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include amines, aldehydes, and sulfur sources.
Introduction of the Bromophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a bromine atom is introduced to the phenyl ring.
Ethoxylation: The ethoxy group is introduced via nucleophilic substitution reactions, often using ethyl halides in the presence of a base.
Methylation: The methyl group is typically introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the benzoxadiazocine ring, potentially leading to debromination or ring opening.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated compounds and ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through various bioassays and molecular docking studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the benzoxadiazocine ring may provide rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromophenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-one: Similar structure but with a ketone instead of a thione.
3-(3-bromophenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-sulfoxide: Oxidized form of the thione.
3-(3-bromophenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-sulfone: Further oxidized form.
Uniqueness
The presence of the thione group in 3-(3-bromophenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione distinguishes it from its analogs. This functional group can impart unique reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H19BrN2O2S |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
10-(3-bromophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
InChI |
InChI=1S/C19H19BrN2O2S/c1-3-23-16-9-5-8-14-15-11-19(2,24-17(14)16)22(18(25)21-15)13-7-4-6-12(20)10-13/h4-10,15H,3,11H2,1-2H3,(H,21,25) |
InChI Key |
JAPCSLKCTRZMJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=CC(=CC=C4)Br)C |
Origin of Product |
United States |
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